molecular formula C14H11F3O2 B6370699 2-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261894-30-7

2-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6370699
CAS RN: 1261894-30-7
M. Wt: 268.23 g/mol
InChI Key: VEEKOPBWGRUUTJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% (2-MTFMPP, 95%) is a synthetic compound with a wide range of applications in the scientific and research fields. It is a phenol derivative and has a molecular formula of C10H8F3O2. This compound is also known as 4-Methoxy-3-trifluoromethylphenol and is used in a variety of laboratory experiments. It has been used in the synthesis of medicines, as a component of pesticides, and as a reagent in organic synthesis.

Scientific Research Applications

2-MTFMPP, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and pesticides, as a catalyst in organic synthesis, and as a reactant in the synthesis of novel materials. It is also used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of nanomaterials.

Mechanism of Action

2-MTFMPP, 95% is known to act as a Lewis acid, which means it can donate electrons to molecules and ions. This allows it to act as a catalyst in organic synthesis and to participate in a variety of other chemical reactions. It is also known to act as an oxidizing agent, which means it can transfer electrons from one molecule to another. This allows it to be used in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-MTFMPP, 95% is known to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It is also known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body. Additionally, it has been found to have antioxidant properties, which means it can protect cells from oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-MTFMPP, 95% has a variety of advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability. Additionally, it is easy to handle and store, making it an ideal reagent for laboratory experiments. However, it is important to note that it is a toxic compound and should be handled with care. Additionally, it is not soluble in water, so it is important to use a suitable solvent when using this compound in experiments.

Future Directions

2-MTFMPP, 95% has a wide range of potential applications in the future. For example, it could be used in the synthesis of new pharmaceuticals and pesticides, as well as in the synthesis of novel materials. Additionally, it could be used to develop new catalysts for organic synthesis, as well as for the synthesis of polymers and nanomaterials. Additionally, it could be used to develop new methods for the oxidation of organic compounds, as well as for the synthesis of new drugs. Finally, it could be used to develop new methods for the detection and quantification of biological molecules.

Synthesis Methods

2-MTFMPP, 95% is synthesized through a reaction between 4-methoxybenzaldehyde and trifluoromethanesulfonic acid. The reaction is carried out in an inert atmosphere at a temperature of 25°C. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and the reaction is complete in approximately two hours. The product is isolated and purified by column chromatography.

properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-7-6-9(8-11(13)14(15,16)17)10-4-2-3-5-12(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEKOPBWGRUUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683641
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-30-7
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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